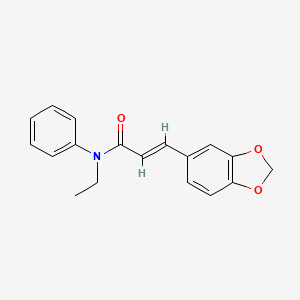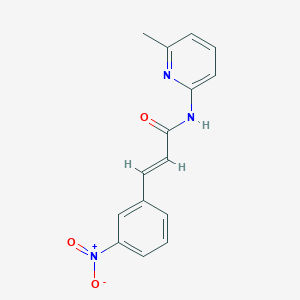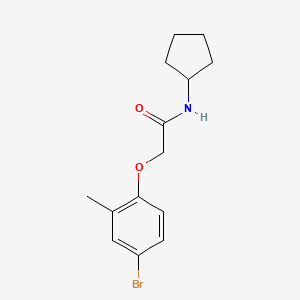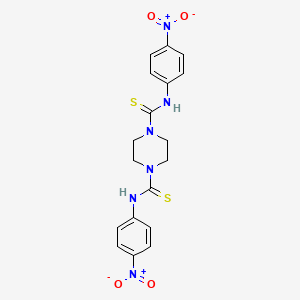![molecular formula C10H4F2N2 B5769818 2-[(2,4-Difluorophenyl)methylidene]propanedinitrile](/img/structure/B5769818.png)
2-[(2,4-Difluorophenyl)methylidene]propanedinitrile
Overview
Description
2-[(2,4-Difluorophenyl)methylidene]propanedinitrile is an organic compound characterized by the presence of two fluorine atoms on a phenyl ring and a methylene group linked to a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Difluorophenyl)methylidene]propanedinitrile typically involves the reaction of 2,4-difluorobenzaldehyde with malononitrile in the presence of a base. The reaction proceeds via a Knoevenagel condensation, which is a common method for forming carbon-carbon double bonds. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like piperidine or pyridine to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Difluorophenyl)methylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or other reduced derivatives.
Substitution: Phenyl derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
2-[(2,4-Difluorophenyl)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2,4-Difluorophenyl)methylidene]propanedinitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms can enhance its binding affinity and stability, making it a valuable compound for medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-[(2,4-Dichlorophenyl)methylidene]propanedinitrile: Similar structure but with chlorine atoms instead of fluorine.
2-[(2,4-Dibromophenyl)methylidene]propanedinitrile: Bromine atoms replace the fluorine atoms.
2-[(2,4-Dimethylphenyl)methylidene]propanedinitrile: Methyl groups instead of halogens.
Uniqueness
The presence of fluorine atoms in 2-[(2,4-Difluorophenyl)methylidene]propanedinitrile imparts unique properties such as increased lipophilicity, metabolic stability, and potential for stronger interactions with biological targets compared to its chlorinated, brominated, or methylated analogs .
Properties
IUPAC Name |
2-[(2,4-difluorophenyl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F2N2/c11-9-2-1-8(10(12)4-9)3-7(5-13)6-14/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVPJJVXWIFSCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C=C(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-6-methyl-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5769739.png)
![1-{[(4-Phenoxyphenyl)amino]methyl}pyrrolidine-2,5-dione](/img/structure/B5769743.png)
![N-(3-fluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5769744.png)
![methyl 2-{[(2,6-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5769752.png)


![3-methoxy-N'-[(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5769759.png)
![2-(2-furyl)-8,9-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5769767.png)
![N-ethyl-3-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5769771.png)
![2-chloro-N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5769806.png)

![3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide](/img/structure/B5769821.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5769841.png)
